1-Methylimidazole-d3

概述

描述

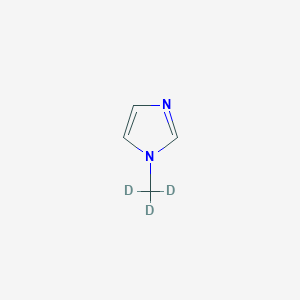

1-Methylimidazole-d³ is a deuterated analog of 1-methylimidazole, a heterocyclic compound with a five-membered aromatic ring containing two nitrogen atoms. The deuterium labeling in 1-methylimidazole-d³ occurs either on the methyl group or the imidazole ring, depending on the specific isomer. Key variants include:

- 1-Methylimidazole-d₃ (ring-d₃): Deuterium replaces hydrogen at positions 2, 4, and 5 of the imidazole ring (IUPAC name: 2,4,5-trideutero-1-methylimidazole; CAS 4166-68-1; molecular weight 85.12) .

- 1-Methyl-d₃-imidazole: Deuterium replaces all three hydrogens on the methyl group (CAS 16650-76-3; molecular weight 85.12) .

This compound is primarily used as a quantitative tracer in drug development due to its isotopic stability, which minimizes metabolic interference while retaining chemical behavior analogous to non-deuterated 1-methylimidazole . Its physical properties include a density of 1.0 ± 0.1 g/cm³, boiling point of 198.7 ± 9.0 °C, and logP value of -0.21, indicating moderate hydrophilicity . Storage requires -20°C for long-term stability (up to 3 years in powder form) .

准备方法

Synthetic Routes and Reaction Conditions: 1-Methylimidazole-d3 can be synthesized through the methylation of imidazole using deuterated methyl iodide (CD3I) as the methylating agent. The reaction typically involves the following steps:

Deprotonation of Imidazole: Imidazole is deprotonated using a strong base such as sodium hydride (NaH) to form the imidazole anion.

Methylation: The imidazole anion is then reacted with deuterated methyl iodide (CD3I) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as ammonium metatungstate exchanged hydrotalcite may be used to enhance the reaction efficiency .

化学反应分析

Types of Reactions: 1-Methylimidazole-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Deuterated imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

科学研究应用

2.1. Biochemical Research

1-Methylimidazole-d3 serves as a mimic for imidazole-containing biomolecules, making it valuable in biochemical studies. Its ability to form stable complexes with metal ions allows researchers to investigate enzyme mechanisms and metal-binding properties in biological systems. For example, studies have shown that 1-methylimidazole derivatives can act as ligands for transition metals, facilitating the exploration of metalloenzyme functions .

2.2. Ionic Liquid Precursor

The compound is widely used as a precursor for synthesizing various ionic liquids, which have applications in catalysis and solvent extraction processes. For instance, it can be alkylated to form imidazolium salts that serve as efficient solvents in chemical reactions, enhancing reaction rates and selectivity . This property is particularly useful in industrial applications where acid scavenging is needed during chemical synthesis processes.

Environmental Applications

This compound has been employed in environmental chemistry for pollutant detection and degradation. Recent studies have developed nanozymes based on copper ions coordinated with 1-methylimidazole derivatives, demonstrating enhanced catalytic activity for the degradation of phenolic compounds—a common environmental pollutant . These nanozymes exhibit stability under harsh conditions, making them suitable for real-world applications in environmental monitoring and remediation.

4.1. Synthesis of Nanozymes

A study reported the synthesis of a copper-1-methylimidazole nanozyme that exhibited laccase-like activity, significantly enhancing the degradation rate of phenolic compounds compared to traditional methods . This innovation highlights the potential for using 1-methylimidazole derivatives in developing environmentally friendly catalytic systems.

4.2. Biomedical Applications

Research has also focused on modifying medical materials with chitosan derivatives containing 1-methylimidazole functionalities to improve their hemocompatibility and antimicrobial properties . These modifications could lead to advancements in biomedical devices that require reduced thrombogenicity and enhanced biocompatibility.

Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biochemical Research | Mimics imidazole-containing biomolecules; metal ion complexes | Study of enzyme mechanisms |

| Ionic Liquid Precursor | Forms imidazolium salts; enhances reaction rates | Acid scavenging in industrial synthesis |

| Environmental Chemistry | Catalytic degradation of pollutants | Nanozymes for phenolic compound degradation |

| Biomedical Applications | Modifies materials for improved biocompatibility | Hemocompatible medical devices |

作用机制

The mechanism of action of 1-Methylimidazole-d3 involves its ability to participate in hydrogen bonding and act as a weak base. The nitrogen atoms in the imidazole ring can accept protons, making it an effective catalyst in various chemical reactions. Its deuterated form enhances its stability and allows for precise studies in NMR spectroscopy .

相似化合物的比较

The following table summarizes key differences between 1-methylimidazole-d³ and structurally related compounds:

Key Findings:

Deuterium Position Matters :

- Ring-deuterated 1-methylimidazole-d₃ (CAS 4166-68-1) is preferred for metabolic tracing due to its resistance to enzymatic deuteration loss .

- Methyl-deuterated 1-methyl-d₃-imidazole (CAS 16650-76-3) is ideal for NMR studies where methyl-group dynamics are critical .

Isotopic Effects on Physicochemical Properties: Deuterated forms exhibit marginally higher boiling points and densities compared to non-deuterated analogs due to increased molecular mass . Solubility in polar solvents (e.g., DMSO, water) remains comparable, but deuterated versions show reduced reactivity in proton-coupled reactions .

Applications in Drug Development: 1-Methylimidazole-d₃ is used to track drug metabolites without altering pharmacokinetic profiles, whereas non-deuterated 1-methylimidazole serves as a solvent or catalyst in synthesis . Ionic liquid derivatives (e.g., 1-ethyl-3-methylimidazolium triflate) are structurally distinct but share the imidazole core, highlighting the versatility of imidazole-based compounds in industrial chemistry .

Research Findings and Data

Table: Comparative Solubility in Common Solvents

Stability Under Thermal Stress:

生物活性

1-Methylimidazole-d3, a deuterated derivative of 1-methylimidazole (MeIm), is a compound of increasing interest in biological and pharmaceutical research due to its unique properties and potential applications. This article explores its biological activity, including its role in metal coordination, enzyme interactions, and potential therapeutic applications.

This compound is characterized by the presence of a methyl group at the nitrogen position of the imidazole ring, which influences its chemical behavior and interactions. The deuteration enhances its stability and allows for precise tracking in biological systems.

Biological Activity Overview

This compound exhibits several biological activities that are crucial for its applications in medicinal chemistry and biochemistry:

- Metal Coordination : It acts as a ligand in coordination compounds, particularly with transition metals. Studies have shown that complexes formed with this compound can exhibit significant catalytic properties, particularly in reactions involving metal ions like zinc and copper .

- Enzyme Interaction : The compound has been implicated in modulating enzyme activity. For instance, it has been shown to influence cytochrome P450 enzyme pathways, affecting drug metabolism and bioactivation processes .

- Antimicrobial Properties : Derivatives of 1-methylimidazole, including those functionalized with chitosan, have demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .

1. Coordination Compounds with Zinc

Research indicated that zinc coordination compounds with imidazole derivatives, including this compound, exhibit unique structural characteristics that enhance their stability and reactivity. These compounds were found to possess tetrahedral coordination geometry, which plays a critical role in their biological functions .

2. Enzyme Specificity and Drug Interactions

A study focused on the influence of methyl groups on enzyme specificity highlighted that modifications to the imidazole structure can significantly alter metabolic pathways. In particular, the presence of a methyl group was shown to decrease the bioactivation efficiency of certain drugs by specific cytochrome P450 isozymes . This finding underscores the importance of structural modifications in drug design.

3. Antimicrobial Activity of Functionalized Derivatives

Recent studies on chitosan derivatives functionalized with this compound revealed promising results regarding their antibacterial properties. The minimum inhibitory concentration (MIC) values indicated effective growth inhibition against various bacterial strains, suggesting potential applications in biomedical fields .

Table 1: Biological Activity Summary of this compound Derivatives

Table 2: Enzyme Interaction Data

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 1-Methylimidazole-d³ with high isotopic purity?

Answer:

1-Methylimidazole-d³ (ring-d³) is synthesized via deuteration of the parent compound using deuterated reagents under controlled conditions. Key steps include:

- Deuteration of the imidazole ring : Exchange reactions with D₂O or deuterated acids (e.g., DCl) under reflux, followed by purification via fractional distillation or column chromatography .

- Isotopic purity validation : Mass spectrometry (MS) or ¹H/²H NMR confirms >99 atom% deuterium incorporation at the ring positions (Table 1) .

Table 1: Isotopic Purity Data for 1-Methylimidazole-d³

| Property | Value | Source |

|---|---|---|

| CAS RN | 4166-68-1 | |

| Molecular Weight | 85.12 g/mol | |

| Deuterium Content | 99 atom% D (ring-d³) |

Q. Basic: What spectroscopic techniques are critical for characterizing 1-Methylimidazole-d³ and verifying isotopic labeling?

Answer:

- ¹H/²H NMR : Absence of proton signals at δ 6.8–7.2 ppm (imidazole ring protons) confirms deuteration. Residual CH₃ groups appear at δ 3.6–3.8 ppm .

- IR Spectroscopy : Reduced C-H stretching vibrations (~3100 cm⁻¹) compared to non-deuterated analogs .

- High-Resolution MS : Molecular ion peaks at m/z 85.12 (C₄H₃D₃N₂⁺) validate isotopic labeling .

Q. Basic: What safety protocols are essential when handling 1-Methylimidazole-d³ in laboratory settings?

Answer:

- PPE Requirements : Chemical-resistant gloves (EN 374 standard), eye protection, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; maintain room ventilation at >4 air changes/hour .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How does deuteration of 1-Methylimidazole influence its role in mechanistic studies, such as kinetic isotope effects (KIE)?

Answer:

Deuterated imidazoles are pivotal in KIE studies to probe reaction mechanisms:

- Acid-Catalyzed Reactions : Deuteration reduces C-H/D vibrational frequencies, altering activation energies. For example, in ester hydrolysis, KIE (k_H/k_D) values of 2–3 indicate rate-limiting proton transfer steps .

- Enzymatic Studies : Deuterated analogs serve as probes for hydride transfer in NADH-dependent enzymes, with isotopic effects quantified via stopped-flow kinetics .

Q. Advanced: How can researchers resolve contradictions in catalytic activity data when using deuterated vs. non-deuterated 1-Methylimidazole in organocatalysis?

Answer:

Contradictions may arise from isotopic effects on reaction kinetics or solvent interactions. Mitigation strategies include:

- Control Experiments : Compare reaction rates and yields under identical conditions (temperature, solvent, catalyst loading) .

- Computational Modeling : Density Functional Theory (DFT) calculations quantify isotopic effects on transition states .

- Solvent Isotope Effects : Use deuterated solvents (e.g., DMSO-d⁶) to isolate contributions from the catalyst vs. medium .

Q. Advanced: What are the applications of 1-Methylimidazole-d³ in NMR spectroscopy beyond isotopic labeling?

Answer:

- Internal Standards : High deuteration (>99 atom% D) minimizes signal interference in ¹H NMR for quantifying reaction mixtures .

- Relaxation Studies : Deuterated imidazoles enhance T₁/T₂ relaxation time measurements in dynamic NMR experiments .

- pH Probes : Chemical shift sensitivity (δ 7.0–8.5 ppm) in deuterated buffers enables non-invasive pH monitoring in biological systems .

Q. Key Methodological Takeaways

- Prioritize isotopic purity validation via MS/NMR to ensure reproducibility .

- Use controlled deuteration protocols to minimize side reactions (e.g., over-deuteration at methyl groups) .

- Align experimental designs with KIE theory to interpret mechanistic data rigorously .

属性

IUPAC Name |

1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462168 | |

| Record name | 1-Methylimidazole-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-76-3 | |

| Record name | 1-(Methyl-d3)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazole-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。